molecular formula C15H17NO2 B1665654 阿戈美拉汀 CAS No. 138112-76-2

阿戈美拉汀

货号 B1665654
CAS 编号: 138112-76-2
分子量: 243.3 g/mol
InChI 键: YJYPHIXNFHFHND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Agomelatine is an antidepressant drug that is structurally closely related to melatonin . It is a potent agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . It was developed in Europe by Servier Laboratories Ltd. and submitted to the European Medicines Agency (EMA) in 2005 . It is currently sold in Australia under the Valdoxan trade name .


Molecular Structure Analysis

The molecular formula of Agomelatine is C15H17NO2 . Its molecular weight is 243.31 . The structure of Agomelatine is very similar to that of melatonin .


Chemical Reactions Analysis

Agomelatine is thought to act through a combination of antagonist activity at 5HT2C receptors and agonist activity at melatonergic MT1/MT2 receptors . It possesses no ability to interfere with the neuronal reuptake of serotonin, norepinephrine (noradrenaline), or dopamine .


Physical And Chemical Properties Analysis

Agomelatine-loaded microspheres with a drug loading of 23.7% and a particle size of 60.2 μm were obtained in one study . The in vitro release profiles showed a small initial burst release (7.36%) followed by a fast release, a period of lag time, and a second accelerated release .

科学研究应用

Treatment of Major Depressive Disorder (MDD)

Agomelatine has been recognized for its antidepressant efficacy . It operates uniquely by acting as an antagonist at 5HT2C receptors and an agonist at melatonergic MT1/MT2 receptors . This dual action contributes to its effectiveness in treating MDD. A meta-analysis of published and unpublished studies has shown that Agomelatine is more effective than placebo and has comparable efficacy to other standard antidepressants .

Regulation of Circadian Rhythms

The compound’s influence on MT1/MT2 receptors in the suprachiasmatic nucleus plays a crucial role in the resynchronization of circadian rhythms . This is particularly beneficial for individuals suffering from disrupted sleep patterns, which are often associated with various psychiatric and neurological disorders .

Improvement of Sleep Patterns

Agomelatine’s chronobiotic properties extend to enhancing sleep quality. Its activation of melatonergic receptors helps promote sleep, making it a potential treatment option for sleep disorders .

Anxiolytic Effects

Research has indicated that patients treated with Agomelatine exhibit reduced hyperactivity, greater tolerance to frustration, and better affective modulation . These effects suggest its application as an anxiolytic, helping to alleviate symptoms of anxiety.

Neuroprotective Properties

Agomelatine has been studied for its potential neuroprotective effects . The compound’s pharmacological profile suggests that it may protect neuronal cells from damage, although further research is needed to fully understand this application .

Potential in Treating Other Psychiatric Disorders

Beyond its primary use in treating MDD, Agomelatine’s unique pharmacological action has sparked interest in its efficacy in treating a range of other psychiatric conditions, including bipolar disorder and seasonal affective disorder .

作用机制

Target of Action

Agomelatine is a novel antidepressant that acts as a potent agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin-2C (5-HT2C) receptors . These receptors play crucial roles in the regulation of mood, anxiety, sleep, and circadian rhythm .

Mode of Action

Agomelatine’s unique mechanism of action involves a synergistic combination of melatonergic agonism and serotonergic antagonism. By acting as an agonist at melatonin receptors, agomelatine helps to resynchronize disrupted circadian rhythms . Its antagonistic action at 5-HT2C receptors increases the availability of norepinephrine and dopamine specifically in the frontal cortex , which contributes to its antidepressant and anxiolytic effects .

Biochemical Pathways

Agomelatine’s action leads to modulation of multiple cellular pathways. It increases hippocampal proliferation, maturation, and survival through the modulation of trophic factors, synaptic remodeling, and glutamate signaling . It also influences key targets such as early genes and kinases . Furthermore, agomelatine suppresses the Gαi-2-PKA-ASK1 signaling pathway, which is involved in neuroinflammation, autophagy disorder, and apoptosis .

Pharmacokinetics

Agomelatine is rapidly and almost completely absorbed (≥80%) after oral administration . It reaches the maximum plasma concentration within 1–2 hours, with a half-life of 1–2 hours in healthy subjects . Agomelatine undergoes extensive first-pass hepatic metabolism , which can lead to high intra- and inter-individual variations in its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of agomelatine’s action include the resynchronization of circadian rhythms, increased release of noradrenaline and dopamine in the frontal cortex, and no influence on the extracellular levels of serotonin . It also plays a neuroprotective role by regulating neuroinflammation, autophagy disorder, and apoptosis . These effects are associated with the display of antidepressant behaviors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of agomelatine. For instance, disruptions in sleep and sleep–wake cycle regulation, which are common in depressive disorders, can be improved by agomelatine . Moreover, pathological changes due to liver disease might lead to significant alterations of agomelatine pharmacokinetics, and lead to substantially increased exposure .

安全和危害

Agomelatine is very toxic to aquatic life . In humans, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

未来方向

Agomelatine’s novel mode of action justifies further study, perhaps with the eventual aim of matching its use in depression to patients with specific disturbances in circadian rhythm . It is also suggested that agomelatine is a promising carrier for the treatment of major depressant disorder .

属性

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYPHIXNFHFHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057642
Record name Agomelatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Agomelatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

~0.5 mg/ml in 1:1 EtOH:PBS (pH 7.2); ~30 mg/ml in EtOH, DMF & DMSO, 7.76e-03 g/L
Record name Agomelatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Agomelatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The novel antidepressant agent, agomelatine, behaves as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT)(2C) receptors.
Record name Agomelatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Agomelatine

CAS RN

138112-76-2
Record name Agomelatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138112-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Agomelatine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138112762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agomelatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Agomelatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AGOMELATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137R1N49AD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Agomelatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The compound V (6.0 g, 0.03 mol) produced as described above and potassium carbonate (5 g) were added to 20 ml of water and 40 ml of dichloromethane, and stirred for 30 minutes. The aqueous layer was removed. The organic layer was cooled to the temperature of 0° C., and acetyl chloride (7.8 g, 0.1 mol) was added dropwise. A reaction was allowed to proceed at room temperature for 1 hour. 100 ml water was then added, and the reaction solution was extracted with dichloromethane (50 ml*3). The organic phases were combined, dried with anhydrous magnesium sulfate, and filtered to remove the drying agent. The filtrate was concentrated under reduced pressure, to give a solid. The solid was recrystallized in a 2:1 toluene/n-hexane mixture, to produce 4.8 g of agomelatine. The yield was 78.5%. The melting point was 107-108° C. (in Literature [2], 109° C.).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
78.5%

Synthesis routes and methods II

Procedure details

The compound V (6.0 g, 0.03 mol) produced as described above and sodium acetate (3.4 g) were dissolved in 70 ml of ethanol, and acetic anhydride (3.4 g, 0.033 mol) was added. The reaction solution was heated and refluxed for one hour. After cooling, about 100 ml of water was added, and the mixture was extracted with ethyl acetate (50 ml*3). The organic phases were combined, dried with anhydrous magnesium sulfate, and filtered to remove the drying agent. The filtrate was concentrated under reduced pressure, to give a solid. The solid was recrystallized in a 2:1 toluene/n-hexane mixture, to produce 5.3 g of agomelatine. The yield was 86.7%. The melting point was 108-109° C. (in Literature [2], 109° C.).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
86.7%

Synthesis routes and methods III

Procedure details

0.01 ml of 2-(7-methoxynaphth-1-yl)ethylamine is dissolved in 6 ml of pyridine. The mixture is cooled in an ice bath with agitation, and 0.012 mol of acetyl chloride is added dropwise.
Quantity
0.01 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.012 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of the compound obtained in Step E (100 mg, 0.41 mmol) in dichloromethane (4 mL) there is added, at ambient temperature, DDQ (111 mg, 0.49 mmol). The reaction mixture is stirred for 2 days and then washed with saturated NaHCO3 solution. The aqueous phase is extracted with ethyl acetate, and the organic phases are collected and then dried using brine and then over MgSO4. After filtration, the solvents are evaporated off under reduced pressure and the crude reaction mixture obtained is purified by chromatography on a silica column (eluant: ethyl acetate/petroleum ether 90/10, then ethyl acetate/methanol 90/10) to yield the title product in a yield of 48%.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
111 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Agomelatine
Reactant of Route 2
Reactant of Route 2
Agomelatine
Reactant of Route 3
Reactant of Route 3
Agomelatine
Reactant of Route 4
Agomelatine
Reactant of Route 5
Agomelatine
Reactant of Route 6
Agomelatine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。